Tris(4-nitrophenyl)amine

Catalog No.
S704589
CAS No.
20440-93-1
M.F
C18H12N4O6
M. Wt
380.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-nitrophenyl)amine

CAS Number

20440-93-1

Product Name

Tris(4-nitrophenyl)amine

IUPAC Name

4-nitro-N,N-bis(4-nitrophenyl)aniline

Molecular Formula

C18H12N4O6

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H

InChI Key

LSNJBIDKQIRWRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

4,4’,4’’-Trinitrotriphenylamine; 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine;

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Tris(4-nitrophenyl)amine is an organic compound characterized by its molecular formula C18H12N4O6C_{18}H_{12}N_{4}O_{6} and a molecular weight of 372.31 g/mol. The compound features a central nitrogen atom bonded to three 4-nitrophenyl groups, which are aromatic rings substituted with nitro groups. This structure imparts significant electronic properties to the compound, making it a subject of interest in various chemical and biological studies. Tris(4-nitrophenyl)amine is sparingly soluble in water but soluble in organic solvents, which influences its applications and interactions in different environments .

There is no documented information on the mechanism of action of TNPA in biological systems or its interaction with other compounds [, , ].

Due to its functional groups. Notably, it can undergo reduction reactions, where the nitro groups may be converted to amino groups, resulting in tris(4-aminophenyl)amine. This transformation can be facilitated by catalytic processes using agents such as sodium borohydride or silver nanoparticles . Additionally, the compound can engage in electrophilic substitution reactions typical of aromatic compounds, allowing for further functionalization of the phenyl rings.

Several methods exist for synthesizing tris(4-nitrophenyl)amine:

  • Nitration of Aniline Derivatives: Starting from aniline, nitration can yield 4-nitroaniline, which can then be reacted with formaldehyde and ammonia to produce tris(4-nitrophenyl)amine.
  • Reduction Reactions: As mentioned earlier, the reduction of tris(4-nitrophenyl)amine can lead to its amino derivatives, showcasing its versatility in synthetic chemistry.
  • Catalytic Methods: Recent advances have introduced high-throughput catalytic methods that enhance the efficiency of synthesizing this compound while minimizing waste .

Tris(4-nitrophenyl)amine finds applications in various fields:

  • Organic Electronics: Its electronic properties make it a candidate for use in organic light-emitting diodes and other electronic devices.
  • Dyes and Pigments: The compound can serve as a precursor for dye synthesis due to its vibrant color and stability.
  • Research Reagent: It is utilized in laboratories for studying reaction mechanisms involving nitro compounds and their derivatives .

Interaction studies involving tris(4-nitrophenyl)amine focus on its reactivity with biological molecules and other chemicals. The compound's ability to undergo reduction suggests potential interactions with cellular components that may lead to oxidative stress or cellular damage. Furthermore, research into its interactions with various catalysts has highlighted its role in facilitating green chemistry processes, promoting sustainable practices in chemical synthesis .

Tris(4-nitrophenyl)amine is part of a broader class of nitroaromatic compounds. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
Tris(4-aminophenyl)amineC18H18N4Reduced form with enhanced biological activity
4-NitroanilineC6H6N2O2Simple structure; precursor for various dyes
1,3-DinitrobenzeneC6H4N2O4More explosive; used in munitions
Tris(2-nitrophenyl)amineC18H15N3O6Similar structure but different substitution pattern

Uniqueness: Tris(4-nitrophenyl)amine is unique due to its specific arrangement of three nitrophenyl groups attached to a central amine nitrogen. This configuration not only influences its electronic properties but also its solubility and reactivity compared to other similar compounds.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20440-93-1

Wikipedia

Tris(4-nitrophenyl)amine

General Manufacturing Information

Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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